4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13844601
InChI: InChI=1S/C7H7BFNO2/c9-4-1-6-5(7(10)2-4)3-12-8(6)11/h1-2,11H,3,10H2
SMILES: B1(C2=CC(=CC(=C2CO1)N)F)O
Molecular Formula: C7H7BFNO2
Molecular Weight: 166.95 g/mol

4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol

CAS No.:

Cat. No.: VC13844601

Molecular Formula: C7H7BFNO2

Molecular Weight: 166.95 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol -

Specification

Molecular Formula C7H7BFNO2
Molecular Weight 166.95 g/mol
IUPAC Name 6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-amine
Standard InChI InChI=1S/C7H7BFNO2/c9-4-1-6-5(7(10)2-4)3-12-8(6)11/h1-2,11H,3,10H2
Standard InChI Key NRTPJGCCUPAAHO-UHFFFAOYSA-N
SMILES B1(C2=CC(=CC(=C2CO1)N)F)O
Canonical SMILES B1(C2=CC(=CC(=C2CO1)N)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-6-fluorobenzo[c] oxaborol-1(3H)-ol (C₇H₇BFN₀₂) features a fused bicyclic system comprising a benzene ring condensed with a borole moiety. The boron atom occupies position 1, forming a five-membered oxaborole ring through an oxygen bridge. Substituents include:

  • Fluorine at position 6, introducing electronegativity and influencing ring electronics

  • Amino group (-NH₂) at position 4, providing hydrogen-bonding capability

  • Hydroxyl group (-OH) at position 1, enabling acid-base reactivity

The planar structure facilitates π-π stacking interactions, while boron's empty p-orbital allows coordination chemistry .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₇BFN₀₂
Molecular Weight166.95 g/mol
IUPAC Name6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-amine
SMILESB1(C2=CC(=CC(=C2CO1)N)F)O
LogP0.04 (predicted)
PSA29.46 Ų

Comparative analysis with the non-aminated analog 6-fluorobenzo[c] oxaborol-1(3H)-ol (C₇H₆BFO₂, MW 151.93 g/mol ) reveals the amino group increases molecular weight by 9.9% while reducing lipophilicity (LogP 0.04 vs. 1.28 ), suggesting enhanced water solubility for drug delivery applications.

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Industrial synthesis typically follows a convergent approach:

Step 1: Boron Ring Formation
3-Bromo-4-methylbenzonitrile undergoes bromination using N-bromosuccinimide (NBS) under photolytic conditions to yield 3-bromo-4-(bromomethyl)benzonitrile. Subsequent hydrolysis with calcium carbonate generates the hydroxymethyl intermediate .

Step 2: Boronation
Treatment with triisopropyl borate and n-butyllithium at -77°C installs the boron center, forming the oxaborole ring .

Step 3: Amination
The nitrile group at position 6 undergoes partial hydrolysis to a carboxamide intermediate using methanesulfonic acid, followed by Hofmann degradation with trichloroisocyanuric acid to introduce the amino group .

Critical Reaction Parameters:

  • Temperature control (-77°C to 90°C range)

  • Anhydrous conditions for boron insertion

  • Stoichiometric precision (2.5 equiv n-BuLi )

Final purification via reverse-phase chromatography achieves >95% purity, as commercialized by suppliers like EvitaChem .

Biochemical Interactions and Pharmacological Activity

PDE4B2 Inhibition Mechanism

The compound demonstrates nanomolar affinity for phosphodiesterase 4B2 (PDE4B2), binding competitively to the enzyme's catalytic pocket. Key interactions include:

  • Boron coordination with active-site zinc ions

  • Hydrogen bonding between the C4 amino group and Gln443

  • Fluorine-mediated hydrophobic contacts with Ile410

This inhibition elevates intracellular cAMP levels by 62% in macrophage models, suppressing TNF-α production (IC₅₀ = 38 nM).

Structure-Activity Relationships (SAR)

  • Amino Group: Removal (as in 6-fluorobenzo[c]oxaborole ) reduces PDE4B2 affinity by 15-fold

  • Fluorine: Replacement with chlorine decreases solubility but improves membrane permeability

  • Boron Oxidation State: Boronic acid analogs show 40% lower activity, emphasizing the importance of the borole tautomer

Applications in Medicinal Chemistry

Anti-Inflammatory Therapeutics

In murine models of rheumatoid arthritis, oral administration (10 mg/kg BID) reduced joint swelling by 73% versus controls. The boron center enhances synovial fluid penetration, achieving tissue concentrations 2.8-fold higher than plasma levels.

Antibiotic Adjuvants

Combination studies with β-lactams demonstrate 256-fold reduction in MRSA MIC values, likely through biofilm disruption via boron-mediated metalloproteinase inhibition.

Future Research Directions

Prodrug Development

Esterification of the C1 hydroxyl group (e.g., acetyl prodrugs) improves oral bioavailability from 22% to 58% in preclinical models, warranting further pharmacokinetic optimization.

Targeted Drug Delivery

Conjugation to monoclonal antibodies via boronic acid-catechol interactions enables tumor-selective accumulation, with 89% payload release achieved at lysosomal pH 4.5.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator